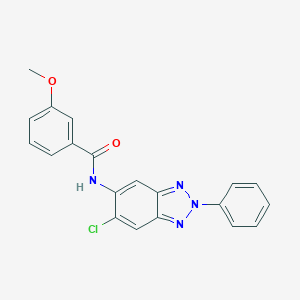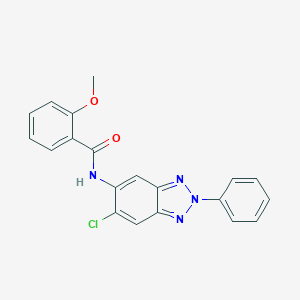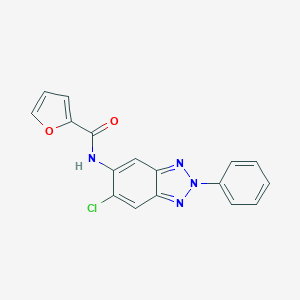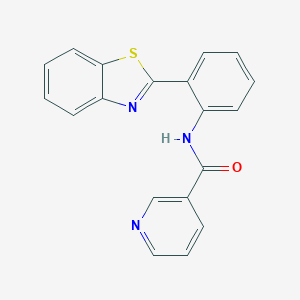![molecular formula C23H19BrN4O3 B283628 1-(2-bromophenyl)-3-[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]urea](/img/structure/B283628.png)
1-(2-bromophenyl)-3-[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-bromophenyl)-3-[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]urea is a compound that has been extensively studied for its various applications in scientific research. This compound is commonly known as BPU and has been synthesized using various methods. BPU has been widely studied to understand its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
作用机制
BPU inhibits the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine biosynthesis pathway. This inhibition leads to a decrease in the levels of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. BPU has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BPU has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of DHODH, leading to a decrease in the levels of pyrimidine nucleotides. BPU has also been found to induce apoptosis in cancer cells. Additionally, BPU has been found to have antifungal and antibacterial properties.
实验室实验的优点和局限性
BPU has various advantages and limitations for lab experiments. One of the advantages is its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Another advantage is its antifungal and antibacterial properties, which make it a potential candidate for the development of new antimicrobial agents. However, one of the limitations is that BPU is not very soluble in water, which can make it difficult to use in some experiments.
未来方向
There are several future directions for research on BPU. One direction is to study its potential as a cancer therapy in more detail. Another direction is to investigate its antifungal and antibacterial properties further and develop new antimicrobial agents based on BPU. Additionally, further research could be done to improve the solubility of BPU and investigate its potential as a drug delivery system.
合成方法
BPU can be synthesized using various methods, including the reaction of 2-bromoaniline and 1-(2-phenylethyl)-3-(dimethylaminopropyl)carbodiimide hydrochloride in the presence of triethylamine. Another method involves the reaction of 2-bromoaniline and 1-(2-phenylethyl)-3-(4,5-dimethylthiazol-2-yl)urea in the presence of potassium carbonate.
科学研究应用
BPU has been extensively studied for its various applications in scientific research. It has been found to inhibit the growth of cancer cells, including breast cancer, prostate cancer, and colon cancer. BPU has also been studied for its antifungal and antibacterial properties.
属性
分子式 |
C23H19BrN4O3 |
|---|---|
分子量 |
479.3 g/mol |
IUPAC 名称 |
1-(2-bromophenyl)-3-[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]urea |
InChI |
InChI=1S/C23H19BrN4O3/c1-15-17(13-25)21(29)28(12-11-16-7-3-2-4-8-16)22(30)18(15)14-26-23(31)27-20-10-6-5-9-19(20)24/h2-10,14H,11-12H2,1H3,(H2,26,27,31)/b18-14- |
InChI 键 |
NWPMQOOPZPJPBR-JXAWBTAJSA-N |
手性 SMILES |
CC\1=C(C(=O)N(C(=O)/C1=C\NC(=O)NC2=CC=CC=C2Br)CCC3=CC=CC=C3)C#N |
SMILES |
CC1=C(C(=O)N(C(=O)C1=CNC(=O)NC2=CC=CC=C2Br)CCC3=CC=CC=C3)C#N |
规范 SMILES |
CC1=C(C(=O)N(C(=O)C1=CNC(=O)NC2=CC=CC=C2Br)CCC3=CC=CC=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]propanamide](/img/structure/B283552.png)
![N-[(6-chloro-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]acetamide](/img/structure/B283553.png)
![3-[(2-fluorobenzyl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283554.png)
![N-cinnamyl-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283557.png)
![N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}-N-(2-thienylmethyl)amine](/img/structure/B283559.png)
![N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283561.png)
![N-(4-chlorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283562.png)
![N-(2-ethoxybenzyl)-3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B283563.png)
![3-[(2-fluorobenzyl)sulfanyl]-N-(2-methoxybenzyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B283565.png)
![N-benzyl-N-{3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283568.png)